molecular formula C17H22ClNO2 B8066742 Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate

Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate

Cat. No.: B8066742
M. Wt: 307.8 g/mol
InChI Key: FEXIDQDEGTVERB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a piperidine ring, and a 4-chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine-1-carboxylate with 4-chlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as titanium tetrachloride, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including neurological disorders and inflammatory conditions.

Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Tert-butyl-2,6-bis(4-chlorobenzylidene)cyclohexanone

  • 2,6-Di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one

Uniqueness: Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate is unique in its structural complexity and reactivity compared to similar compounds. Its tert-butyl group and piperidine ring contribute to its stability and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)methylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIDQDEGTVERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=C(C=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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